molecular formula C20H21NO4 B13189545 3-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid

3-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid

Cat. No.: B13189545
M. Wt: 339.4 g/mol
InChI Key: MTBXJGCBRNIKJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a pyrrolidine ring, which is further substituted with a benzyloxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced via a reaction with benzyl chloroformate in the presence of a base like triethylamine.

    Attachment of the Benzoic Acid Moiety: The final step involves coupling the pyrrolidine derivative with a benzoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloroformate in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The pyrrolidine ring can interact with enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (5-Oxooxazolidin-4-yl)acetic Acid Derivatives: These compounds also feature a benzyloxycarbonyl group and are used in peptide synthesis.

    1,3-Benzodioxole-5-carboxylic Acid: Another compound with a benzoic acid moiety, used in various chemical reactions.

Uniqueness

3-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides a balance of stability and reactivity, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

3-(5-methyl-1-phenylmethoxycarbonylpyrrolidin-3-yl)benzoic acid

InChI

InChI=1S/C20H21NO4/c1-14-10-18(16-8-5-9-17(11-16)19(22)23)12-21(14)20(24)25-13-15-6-3-2-4-7-15/h2-9,11,14,18H,10,12-13H2,1H3,(H,22,23)

InChI Key

MTBXJGCBRNIKJM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1C(=O)OCC2=CC=CC=C2)C3=CC(=CC=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.